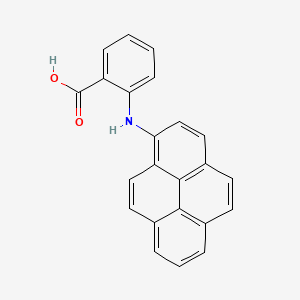
N-(1-Pyrenyl)anthranilic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Pyrenyl)anthranilic acid is an organic compound that combines the structural features of pyrene and anthranilic acid. Pyrene is a polycyclic aromatic hydrocarbon known for its fluorescence properties, while anthranilic acid is an aromatic amine and carboxylic acid. The fusion of these two moieties results in a compound with unique photophysical and chemical properties, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Pyrenyl)anthranilic acid typically involves the reaction of 1-aminopyrene with anthranilic acid. One common method is the Buchwald-Hartwig amination, where a palladium catalyst facilitates the coupling of the amine group of 1-aminopyrene with the carboxylic acid group of anthranilic acid. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.
Analyse Des Réactions Chimiques
Types of Reactions: N-(1-Pyrenyl)anthranilic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrenequinone derivatives, while substitution reactions can introduce functional groups like nitro, halogen, or sulfonic acid groups.
Applications De Recherche Scientifique
N-(1-Pyrenyl)anthranilic acid has several applications in scientific research:
Chemistry: It is used as a fluorescent probe for studying molecular interactions and dynamics.
Biology: The compound’s fluorescence properties make it useful in imaging and tracking biological molecules.
Industry: It can be used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mécanisme D'action
The mechanism of action of N-(1-Pyrenyl)anthranilic acid primarily involves its interaction with light and other molecules. The pyrene moiety absorbs light and emits fluorescence, which can be used to track and study molecular interactions. The anthranilic acid part can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in different environments .
Comparaison Avec Des Composés Similaires
Anthranilic Acid: A simpler structure without the pyrene moiety, used in the synthesis of dyes and perfumes.
Pyrene: A polycyclic aromatic hydrocarbon known for its fluorescence, used in studying environmental pollutants.
N-Phenylanthranilic Acid: Similar structure but with a phenyl group instead of a pyrene group, used in pharmaceuticals.
Uniqueness: N-(1-Pyrenyl)anthranilic acid is unique due to the combination of pyrene’s fluorescence and anthranilic acid’s chemical reactivity. This dual functionality makes it particularly valuable in applications requiring both properties, such as in advanced imaging techniques and optoelectronic devices .
Propriétés
Numéro CAS |
873914-46-6 |
|---|---|
Formule moléculaire |
C23H15NO2 |
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
2-(pyren-1-ylamino)benzoic acid |
InChI |
InChI=1S/C23H15NO2/c25-23(26)18-6-1-2-7-19(18)24-20-13-11-16-9-8-14-4-3-5-15-10-12-17(20)22(16)21(14)15/h1-13,24H,(H,25,26) |
Clé InChI |
ZUYMNEBYEMFENX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)O)NC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Ethyl-N'-[3-(ethylamino)-1,2,4-thiadiazol-5-yl]thiourea](/img/structure/B12606254.png)
![2-[2-(3-Chloro-5-fluorophenyl)ethenyl]-3-nitrobenzoic acid](/img/structure/B12606256.png)
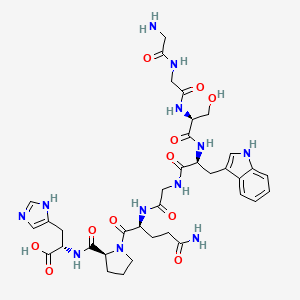

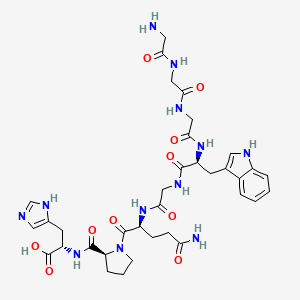

![3-[(3-Methyl-4-nitrophenoxy)methyl]-4'-(trifluoromethyl)-1,1'-biphenyl](/img/structure/B12606296.png)
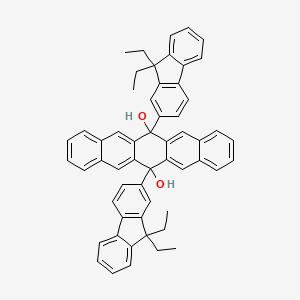
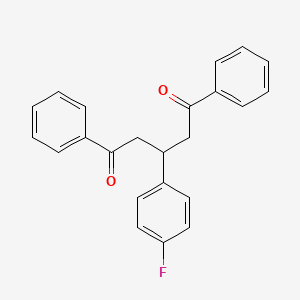

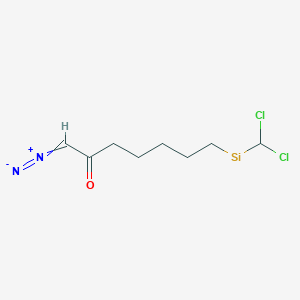
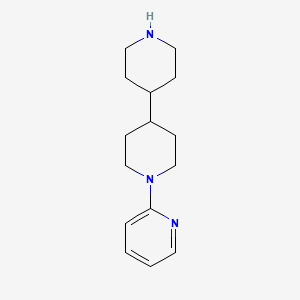
![1-{4-[9,9-Dimethyl-7-(pyren-1-YL)-9H-fluoren-2-YL]phenyl}pyrene](/img/structure/B12606345.png)
